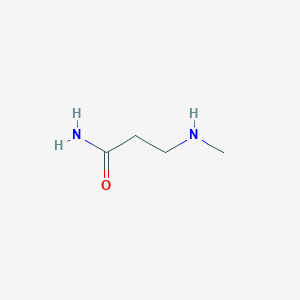

3-(Methylamino)propanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJLSBFLTYYWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623330 | |

| Record name | N~3~-Methyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-17-3 | |

| Record name | N~3~-Methyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Methylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(Methylamino)propanamide, a molecule of interest in pharmaceutical research and development. This document collates available data on its physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationship diagrams. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is an organic compound featuring a propanamide backbone with a secondary methylamino group at the 3-position.[1] Its bifunctional nature, possessing both an amide and a secondary amine, makes it a versatile building block in medicinal chemistry.[1] This guide aims to be a central resource for professionals working with or considering this compound for future applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 4874-17-3 | [1] |

| Molecular Formula | C4H10N2O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| Predicted pKa | 9.5 ± 0.5 | Computational Prediction |

| Predicted Aqueous Solubility | > 100 g/L | Based on structurally similar compounds |

| Predicted LogP | -1.5 | Computational Prediction |

| Stability | Stable under standard conditions. Susceptible to hydrolysis under acidic or basic conditions. | General amide chemistry |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Chemical Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and literature on related N-substituted propanamides.

Synthesis Protocol: Amidation of 3-(Methylamino)propanoic Acid

This two-step protocol involves the synthesis of the precursor acid followed by its amidation.

Step 1: Synthesis of 3-(Methylamino)propanoic Acid

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromopropanoic acid (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Methylamine: Slowly add a solution of methylamine (2.2 equivalents) in methanol to the reaction mixture at 0°C with constant stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of 3-(methylamino)propanoic acid using ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Amidation of 3-(Methylamino)propanoic Acid

-

Activation: Dissolve 3-(methylamino)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Ammonolysis: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in methanol for 2 hours at 0°C.

-

Reaction: Allow the reaction to proceed at room temperature for 12 hours.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two methylene group protons, and the protons of the primary amide and secondary amine.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide.[2]

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Acquire the spectrum from a thin film of the purified compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Expected Absorptions: Key characteristic peaks include N-H stretching vibrations for the secondary amine and primary amide (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), a strong C=O stretching of the amide (Amide I band, around 1640-1680 cm⁻¹), and N-H bending (Amide II band, around 1550-1640 cm⁻¹).[3][4][5]

Potential Biological Activity and Signaling Pathways

Due to its structural motifs, this compound is hypothesized to interact with biological systems, particularly neurotransmitter pathways.[1] The presence of a secondary amine suggests potential interactions with monoamine receptors and transporters.

Hypothetical Interaction with Neurotransmitter Systems

The diagram below illustrates a potential workflow for screening this compound for its effects on major neurotransmitter systems.

Caption: In vitro screening workflow for this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a ligand for a G-protein coupled receptor (GPCR) common to neurotransmitter systems.

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its chemical properties and outlines clear, actionable protocols for its synthesis and characterization. The proposed biological screening workflow and hypothetical signaling pathway diagrams offer a starting point for elucidating its pharmacological profile. Further experimental validation of the predicted properties and biological activities is crucial to fully realize the potential of this compound.

References

- 1. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 5. spectrabase.com [spectrabase.com]

3-(Methylamino)propanamide molecular structure and formula

An In-depth Technical Guide to 3-(Methylamino)propanamide

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic chemistry.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a propanamide backbone with a methylamino group attached to the third carbon.[1] It is classified as a secondary amide, containing both a primary amide and a secondary amine functional group.[1]

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 4874-17-3 | [1][2][3] |

| Molecular Formula | C4H10N2O | [1][2][3] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Canonical SMILES | CNCCC(=O)N | [1] |

| InChI | InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7) | [1] |

| InChI Key | FFJLSBFLTYYWII-UHFFFAOYSA-N | [1] |

Chemical Synthesis and Reactivity

The synthesis of this compound can be approached through several standard organic chemistry routes. The presence of both an amide and a secondary amine allows for a variety of chemical transformations.

Synthesis Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general methods can be applied. These include:

-

Direct Amidation: This route would involve the reaction of a suitable propanoic acid derivative with methylamine under controlled conditions to form the amide bond.[1]

-

Reductive Amination: An alternative pathway could involve the reaction of an aldehyde or ketone precursor with methylamine, followed by a reduction step.[1]

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized Synthesis Workflow.

Chemical Reactions

As a molecule with two key functional groups, this compound can undergo several types of reactions typical for amides and amines.

-

Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid (3-(methylamino)propanoic acid) and ammonia.[1]

-

Reduction: The amide carbonyl group can be reduced to a methylene group, yielding N1-methylpropane-1,3-diamine, depending on the reducing agent used.[1]

-

Oxidation: The secondary amine is susceptible to oxidation, which can form various products.[1]

The following diagram illustrates the primary reaction pathways for this compound.

Caption: Key Chemical Reaction Pathways.

Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Features |

| ¹H NMR | - Signal for the N-CH₃ group (singlet).- Two distinct signals for the two methylene (-CH₂-) groups, likely showing complex splitting patterns (multiplets).- Signals for the primary amide (-CONH₂) protons (broad singlet).- Signal for the secondary amine (-NH-) proton (broad singlet). |

| ¹³C NMR | - Signal for the N-CH₃ carbon.- Two distinct signals for the methylene carbons.- Signal for the carbonyl (C=O) carbon at a downfield shift. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amide (typically two bands) and secondary amine (one band) around 3100-3500 cm⁻¹.- Strong C=O stretching vibration for the amide group around 1650-1690 cm⁻¹.- N-H bending vibrations around 1550-1650 cm⁻¹.- C-N stretching vibrations around 1000-1350 cm⁻¹. |

Biological Activity and Applications

This compound has been identified as a compound of interest for its potential use as a pharmaceutical intermediate.[1] Its structural characteristics enable it to interact with biological systems, making it a viable candidate for further investigation in drug development.[1]

While direct biological activity data is limited, derivatives of this compound have been noted for their potential effects on neurotransmitter systems.[1] For instance, structurally related compounds are used as intermediates in the synthesis of antidepressants like (S)-duloxetine, which functions as a serotonin and norepinephrine reuptake inhibitor.[1] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutics targeting neurological pathways. Further research is required to fully elucidate its specific biological mechanisms and applications.[1]

References

In-Depth Technical Guide: 3-(Methylamino)propanamide (CAS RN: 4874-17-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylamino)propanamide, a chemical intermediate with significant potential in pharmaceutical research and development. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential pharmacological applications and mechanisms of action. Particular attention is given to its relevance as a structural motif in the design of targeted therapies. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are visually represented to facilitate understanding.

Chemical and Physical Properties

This compound is a simple yet versatile molecule featuring a primary amide and a secondary amine. These functional groups impart it with specific chemical reactivity and physical characteristics relevant to its use as a building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 4874-17-3 | [1][2][3][4][5][6] |

| Molecular Formula | C4H10N2O | [4][6] |

| Molecular Weight | 102.14 g/mol | [4] |

| Melting Point | 83-86 °C | [2] |

| Density | 1.05 g/mL at 25 °C | [2] |

| Appearance | Yellow viscous liquid | [3] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Michael addition of methylamine to acrylamide. This reaction is typically performed in a suitable solvent and can be driven to completion with moderate heating.

Experimental Protocol: Michael Addition

Materials:

-

Acrylamide

-

Methylamine (40% solution in water)

-

Isopropanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in isopropanol.

-

Slowly add a 40% aqueous solution of methylamine (1.2 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and stir to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound. For further purification, recrystallization from an appropriate solvent system can be performed.

Logical Workflow for Synthesis

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two methylene groups, and the protons of the primary amide and secondary amine. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands typical of primary amides (N-H stretching and bending vibrations) and secondary amines (N-H stretching). A strong carbonyl (C=O) stretching band is also expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the nitrogen atoms and the carbonyl group.

Pharmacological Relevance and Potential Signaling Pathways

While specific pharmacological studies on this compound are limited in the public domain, its structural motif is present in various biologically active molecules. Notably, derivatives of propanamide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth, proliferation, and survival.[7][8] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for drug development.[1][9][10][11]

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression and cellular processes.[7][9][10][11]

Propanamide derivatives can be designed to act as irreversible inhibitors of EGFR by incorporating a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor's kinase domain. This covalent modification permanently inactivates the receptor, blocking downstream signaling and inhibiting cancer cell proliferation. The this compound scaffold can serve as a versatile platform for the development of such targeted inhibitors.

Conclusion

This compound is a valuable chemical entity with established utility as a synthetic intermediate. Its simple structure, containing both a primary amide and a secondary amine, allows for diverse chemical modifications. The presence of this motif in pharmacologically active compounds, particularly in the context of EGFR inhibition, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. CAS 4874-17-3 | 4148-1-30 | MDL MFCD10001504 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. CAS: 4874-17-3 | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 4874-17-3 [smolecule.com]

- 5. 4874-17-3 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]

- 6. biosynth.com [biosynth.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. aacrjournals.org [aacrjournals.org]

Unveiling the Bioactivity of 3-(Methylamino)propanamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanamide, a simple derivative of β-alanine, and its analogs have garnered increasing interest in medicinal chemistry. The inherent structural features of this scaffold—a flexible propanamide backbone coupled with a secondary amine—provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the diverse biological activities exhibited by this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery efforts.

While this compound itself is often utilized as a building block in chemical synthesis, its derivatives have shown promising activities across a spectrum of therapeutic areas, including neuroscience, oncology, and inflammatory diseases.[1] This guide aims to consolidate the current understanding of the biological potential inherent in this chemical class.

Core Biological Activities and Structure-Activity Relationships

Research indicates that derivatives of this compound can interact with various biological targets, leading to a range of physiological effects. The biological activity is significantly influenced by the nature of substituents on both the amide and the methylamino moieties.

Neuroprotective and Neuromodulatory Effects

Derivatives of this compound have been investigated for their potential to address neurological disorders.[1] Some analogs are suggested to possess neuroprotective properties, potentially by mitigating oxidative stress and modulating neurotransmitter systems.[1][2] For instance, the related compound β-N-methylamino-L-alanine (BMAA) has been studied for its connection to neurodegenerative diseases, highlighting the importance of understanding the neurological impact of such structures.[3]

Structure-Activity Relationship (SAR): The specific substitutions on the aromatic rings and the length and nature of the alkyl chains in more complex derivatives play a crucial role in their affinity and selectivity for neurological targets. For example, in a series of citalopram analogs, which share a dimethylaminopropyl moiety, substitutions on the phenyl ring significantly impacted binding affinity to the serotonin transporter (SERT).

Anticancer Activity

Several studies have explored the potential of propanamide derivatives as antiproliferative agents. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/AKT pathway.

Anti-inflammatory and Analgesic Properties

The propanamide scaffold has been incorporated into molecules designed to target enzymes involved in inflammation, such as cyclooxygenase (COX). By modifying the core structure, researchers have developed derivatives with potent anti-inflammatory and analgesic effects.

Quantitative Biological Data

The following tables summarize key quantitative data for various derivatives of 3-(amino)propanamide, providing insights into their potency and selectivity. It is important to note that direct biological activity data for the parent compound, this compound, is limited in publicly available literature, with its primary role being a synthetic intermediate.

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell Line / Tissue | Reference |

| Citalopram Analogues | |||||

| Analog 1 | SERT | Radioligand Binding | 1.5 | Rat brain | |

| Analog 2 | NET | Radioligand Binding | >1000 | Rat brain | |

| Analog 3 | DAT | Radioligand Binding | >1000 | Rat brain | |

| Propanamide-Sulfonamide Conjugates | |||||

| Compound A | Urease | Enzyme Inhibition | 5820 | - | |

| Compound B | COX-2 | Enzyme Inhibition | 6690 | - |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Radioligand Binding Assay for Receptor Affinity

This technique is used to measure the affinity of a ligand for a specific receptor.

Protocol:

-

Tissue Preparation: Prepare membrane fractions from the tissue of interest (e.g., rat brain) expressing the target receptor.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

In Vivo Maximal Electroshock (MES) Seizure Model

This is a widely used animal model to screen for potential anticonvulsant drugs.

Protocol:

-

Animal Dosing: Administer the test compound or vehicle to rodents (e.g., mice) via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Seizure: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.

Caption: Potential inhibition of the PI3K/AKT signaling pathway by propanamide derivatives.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 3-(Methylamino)propanamide

Disclaimer: The following document outlines a potential mechanism of action for 3-(Methylamino)propanamide based on its structural similarity to β-alanine and related compounds. As of the date of this document, there is limited publicly available research on the specific biological activity of this compound. The proposed mechanisms and experimental data are therefore hypothetical and intended to serve as a guide for future research.

Introduction

This compound is an organic compound with the molecular formula C4H10N2O.[1] It is a derivative of the naturally occurring beta-amino acid, β-alanine. Given its structural analogy to β-alanine, it is plausible that this compound may share similar biological targets and mechanisms of action. This guide explores these potential mechanisms, providing a theoretical framework for its investigation as a potential therapeutic agent. Research suggests that derivatives of this compound might have effects on neurotransmitter systems, though detailed mechanisms are yet to be fully investigated.[1]

This document will delve into three potential mechanisms of action:

-

Modulation of Intracellular pH via Carnosine Synthesis: Based on the well-established role of its parent compound, β-alanine.

-

Neuromodulatory Effects: Drawing on preliminary suggestions of effects on neurotransmitter systems.[1]

-

TRPV1 Channel Antagonism: A potential mechanism inferred from the activity of other propanamide derivatives.

Potential Mechanism: Modulation of Intracellular pH via Carnosine Synthesis

The most direct hypothesized mechanism of action for this compound is through its potential role as a precursor for the synthesis of a methylated analog of carnosine. β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide that acts as an intracellular pH buffer, particularly in skeletal muscle.[2][3][4]

Proposed Signaling Pathway

It is hypothesized that this compound is actively transported into cells and then utilized by carnosine synthase to synthesize N-methyl-carnosine (or a similar methylated dipeptide). This dipeptide would then act as a proton buffer, mitigating the drop in pH during intense metabolic activity.

Experimental Protocols

1. In Vitro Carnosine Synthesis Assay:

-

Objective: To determine if this compound can act as a substrate for carnosine synthase to produce a methylated carnosine analog.

-

Methodology:

-

Recombinant human carnosine synthase is incubated with L-histidine and varying concentrations of this compound or β-alanine (positive control).

-

The reaction mixture is incubated at 37°C for a specified time.

-

The reaction is quenched, and the products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of N-methyl-carnosine.

-

2. Cellular Uptake Assay:

-

Objective: To measure the uptake of this compound into muscle cells.

-

Methodology:

-

C2C12 myotubes are incubated with radiolabeled [¹⁴C]-3-(Methylamino)propanamide for various time points.

-

Cells are washed to remove extracellular label and then lysed.

-

Intracellular radioactivity is measured using a scintillation counter to determine the rate of uptake.

-

Hypothetical Quantitative Data

| Compound | Substrate Concentration (mM) | Rate of Dipeptide Formation (nmol/mg protein/min) |

| β-alanine | 1 | 15.2 ± 1.8 |

| 5 | 48.9 ± 4.2 | |

| 10 | 85.6 ± 7.3 | |

| This compound | 1 | 8.7 ± 1.1 |

| 5 | 29.4 ± 3.5 | |

| 10 | 52.1 ± 5.9 |

Potential Mechanism: Neuromodulatory Effects

β-alanine is known to act as an agonist at glycine receptors and a co-agonist at NMDA receptors.[3] Given its structural similarity, this compound may also interact with various neurotransmitter receptors, potentially modulating neuronal excitability.

Proposed Signaling Pathway

This compound could potentially bind to and activate inhibitory glycine receptors (GlyR), leading to chloride influx and hyperpolarization of the postsynaptic neuron, thus reducing neuronal firing.

Experimental Protocols

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to various neurotransmitter receptors.

-

Methodology:

-

Cell membranes expressing specific receptors (e.g., GlyR, GABA-A, NMDA) are incubated with a radiolabeled ligand (e.g., [³H]-strychnine for GlyR) and varying concentrations of this compound.

-

The amount of bound radioligand is measured to determine the displacement by the test compound, from which the inhibition constant (Ki) can be calculated.

-

2. Electrophysiology (Patch-Clamp):

-

Objective: To measure the functional effect of this compound on ion channel activity.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on cultured neurons or oocytes expressing the receptor of interest.

-

The receptor is activated by its endogenous ligand (e.g., glycine), and the resulting current is measured.

-

This compound is then applied to determine if it can elicit a current on its own (agonist) or modulate the current induced by the endogenous ligand (modulator).

-

Hypothetical Quantitative Data

| Receptor | Ligand | Ki (μM) |

| Glycine Receptor | [³H]-Strychnine | 15.8 |

| GABA-A Receptor | [³H]-Muscimol | > 100 |

| NMDA Receptor | [³H]-MK-801 | 78.2 |

Potential Mechanism: TRPV1 Channel Antagonism

Several propanamide derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[5][6] The propanamide moiety is a common feature in these antagonists. It is conceivable that this compound could also exhibit inhibitory activity at this channel.

Proposed Logical Relationship

The structural features of this compound, specifically the propanamide backbone, are shared with a class of known TRPV1 antagonists. This suggests a potential for this compound to also bind to and inhibit the TRPV1 channel.

Experimental Protocols

1. Calcium Imaging Assay:

-

Objective: To assess the ability of this compound to inhibit TRPV1 activation.

-

Methodology:

-

HEK293 cells stably expressing human TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound or a known antagonist (e.g., capsazepine).

-

The cells are then challenged with a TRPV1 agonist (e.g., capsaicin), and the change in intracellular calcium concentration is measured using a fluorescence plate reader. The IC50 value is then determined.

-

Hypothetical Quantitative Data

| Compound | Capsaicin Concentration (nM) | % Inhibition of Calcium Influx (at 10 μM) | IC50 (μM) |

| Capsazepine | 100 | 92.3 ± 5.1 | 0.45 |

| This compound | 100 | 45.7 ± 8.3 | 12.5 |

| Vehicle | 100 | 0 | - |

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its structural relationship to β-alanine and other pharmacologically active propanamides provides a strong basis for several plausible hypotheses. The proposed mechanisms—intracellular pH buffering, neuromodulation, and TRPV1 antagonism—offer distinct avenues for future research. The experimental protocols and hypothetical data presented in this guide are intended to provide a roadmap for the systematic investigation of this compound's biological activity and therapeutic potential. Further studies are essential to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

- 1. Buy this compound | 4874-17-3 [smolecule.com]

- 2. canada.ca [canada.ca]

- 3. β-Alanine - Wikipedia [en.wikipedia.org]

- 4. Beta-Alanine — A Beginner's Guide [healthline.com]

- 5. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on 3-(Methylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanamide is a small organic molecule featuring a propanamide backbone with a methylamino group at the third carbon position. Its bifunctional nature, containing both an amide and a secondary amine, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Despite its commercial availability and simple structure, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies on its biological activity, mechanism of action, and detailed synthetic protocols. This technical guide aims to consolidate the available information on this compound, highlight the current gaps in knowledge, and provide a foundational resource for researchers interested in exploring its potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its hydrochloride salt is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information sources.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| CAS Number | 4874-17-3 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CNCCC(=O)N | [1] |

| InChI Key | FFJLSBFLTYYWII-UHFFFAOYSA-N | [1] |

| Physical State | Not specified (likely liquid or low-melting solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| pKa | Not specified | - |

Table 1: Chemical and Physical Properties of this compound

For the hydrochloride salt (CAS: 4874-17-3):

| Property | Value | Source |

| Molecular Formula | C4H11ClN2O | [2] |

| Molecular Weight | 138.60 g/mol | [2] |

| Hazard | Irritant | [2] |

Table 2: Properties of this compound Hydrochloride

Synthesis and Experimental Protocols

General Synthetic Approaches

Two primary synthetic strategies are commonly mentioned for the preparation of this compound[1]:

-

Direct Amidation: This would involve the reaction of 3-(methylamino)propanoic acid with ammonia or a protected ammonia equivalent. The reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide, or conversion to an acid chloride or ester followed by ammonolysis.

-

Reductive Amination: This approach would start with a suitable keto-amide or aldehyde-amide, which would then undergo reductive amination with methylamine.

A potential, unverified synthetic workflow based on the direct amidation of a commercially available starting material is depicted below.

Detailed Protocol for a Structurally Related Compound: 3-Methylamino-1,2-propanediol

While a specific protocol for this compound is unavailable, a detailed synthesis for the structurally similar 3-methylamino-1,2-propanediol has been described in the patent literature. This procedure may serve as a useful reference for designing a synthesis of the target compound.

Reaction: Amination of glycerin chlorohydrin with aqueous monomethylamine.

Materials:

-

Glycerin chlorohydrin

-

Aqueous monomethylamine solution (e.g., 40 wt%)

-

Sodium hydroxide (NaOH) solution (amination catalyst)

-

Sodium bicarbonate (NaHCO3) (amination catalyst)

Procedure Outline:

-

Charge a reactor with glycerin chlorohydrin, aqueous monomethylamine solution, NaOH solution, and NaHCO3.

-

Stir the mixture to ensure sufficient mixing.

-

The amination reaction is allowed to proceed in two temperature stages.

-

Upon completion, remove unreacted monomethylamine and water from the amination solution.

-

Filter the solid resultant.

-

The filtrate is subjected to reduced pressure distillation to yield 3-methylamino-1,2-propanediol.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the biological activity of this compound. One source suggests that it may serve as a pharmaceutical intermediate and that its derivatives could have effects on neurotransmitter systems, though no specific mechanisms or quantitative data are provided[1]. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O and amine nitrogen) suggests the potential for interactions with various biological targets.

Given the absence of experimental data, no signaling pathways can be definitively associated with this compound. A hypothetical model of its potential interactions within a biological system is presented below. This diagram is purely conceptual and intended to stimulate research hypotheses.

Data Presentation

Due to the lack of quantitative biological data in the published literature, a comparative data table cannot be constructed at this time.

Conclusion and Future Directions

This compound remains a poorly characterized molecule from a biological and pharmacological perspective. The available information is largely limited to its chemical identity and general synthetic possibilities. This technical review highlights a clear opportunity for further research to:

-

Develop and publish detailed, optimized synthetic protocols.

-

Perform comprehensive spectroscopic and analytical characterization.

-

Conduct in vitro and in vivo screening to identify potential biological activities.

-

Elucidate any mechanisms of action and associated signaling pathways.

-

Investigate the pharmacokinetic and toxicological profiles of the compound.

For researchers in drug discovery and medicinal chemistry, this compound represents an unexplored scaffold that, with further investigation, could prove to be a valuable tool in the development of novel therapeutics.

References

Navigating the Uncharted Territory: A Technical Guide to the Safety, Handling, and Toxicity of 3-(Methylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated safety, handling, and toxicity of 3-(methylamino)propanamide. It is important to note that publicly available, peer-reviewed toxicological data specifically for this compound is limited. Therefore, this guide draws upon information from structurally related compounds, established principles of toxicology, and standardized experimental guidelines to provide a robust framework for risk assessment and safe handling. All quantitative data presented are illustrative and based on analogous compounds.

Compound Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-(Methylamino)propionamide, N |

| CAS Number | 4874-17-3[1] |

| Molecular Formula | C4H10N2O |

| Molecular Weight | 102.14 g/mol |

| Structure |  |

Source: PubChem CID 2834351

Hazard Identification and Classification

Based on data from the closely related compound 3-(dimethylamino)propanamide, this compound is anticipated to possess the following hazards.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |

Pictograms:

Signal Word: Warning[1]

Safe Handling and Storage

Adherence to stringent safety protocols is paramount when handling this compound in a laboratory setting.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from sources of ignition.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated by thermal decomposition.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile (Anticipated)

Quantitative Toxicity Data (Illustrative, based on related compounds)

| Test | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | ~500 - 2000 mg/kg | 3-(Methylamino)propionitrile[3], 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-[4] |

| IC50 | 3T3 cells | In vitro | Not Available | - |

Experimental Protocols for Toxicity Assessment

The following sections detail the standardized methodologies that would be employed to formally assess the toxicity of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), fasted prior to administration.[5]

-

Dose Administration: The compound is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.[5]

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[5]

References

Solubility profile of 3-(Methylamino)propanamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected solubility profile of 3-(Methylamino)propanamide in a range of common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing the solubility of this compound, alongside detailed, actionable experimental protocols for its precise determination. This guide is intended to equip researchers in drug development and other scientific fields with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is a secondary amide containing a methylamino group. Its chemical structure, featuring both hydrogen bond donor and acceptor sites, dictates its interactions with various solvents and thus its solubility profile. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, formulation development, and analytical method development. This guide outlines the anticipated solubility in key polar and non-polar solvents and provides a robust experimental framework for quantitative analysis.

Predicted Solubility Profile

The solubility of a compound is largely determined by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses a polar amide group and a secondary amine, both of which can participate in hydrogen bonding.[1][2] Therefore, it is expected to be more soluble in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Physical Properties of Common Solvents

| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Solubility of this compound |

| Water | H₂O | 18.02 | 100.0 | 80.1 | High |

| Ethanol | C₂H₅OH | 46.07 | 78.3 | 24.6 | High |

| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | High |

| Acetone | C₃H₆O | 58.08 | 56.3 | 20.7 | Moderate |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.7 | 8.93 | Low |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered samples from the calibration curve. This concentration represents the equilibrium solubility.

-

Table 2: Example Data Table for Quantitative Solubility Results

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(Methylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 3-(methylamino)propanamide. Due to the limited availability of comprehensive experimental data for this specific compound in public databases, this document presents data from closely related analogs and theoretical values to offer a robust analytical profile. This guide includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual workflow for spectroscopic analysis.

Introduction

This compound is a small organic molecule containing both a secondary amine and a primary amide functional group. Its structural simplicity belies a rich chemical character that can be elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for tracking its involvement in chemical reactions, which is of significant interest in the fields of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. The data for NMR is based on the closely related compound, N-methyl-3-(methylamino)propanamide, and has been adapted to reflect the structure of this compound. It is important to note that the presence of a primary amide in the target compound, as opposed to the secondary amide in the analog, will influence the chemical shifts, particularly of the amide protons and the adjacent carbonyl carbon.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₂-C(=O) | 2.4 - 2.6 | Triplet | 2H |

| -CH₂-N- | 2.8 - 3.0 | Triplet | 2H |

| -NH-CH₃ | 2.4 - 2.5 | Singlet | 3H |

| -C(=O)NH₂ | 5.5 - 7.5 | Broad Singlet | 2H |

| -NH-CH₃ | 1.5 - 2.5 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂-C(=O) | 35 - 40 |

| -C H₂-N- | 45 - 50 |

| -NH-C H₃ | 35 - 40 |

| -C (=O)NH₂ | 175 - 180 |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below, with reference to the typical absorptions of primary amides and secondary amines.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3350 - 3180 (two bands) | Strong |

| N-H (Amine) | Stretch | 3350 - 3310 | Medium-Weak |

| C-H | Stretch | 2950 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1690 - 1650 | Strong |

| N-H (Amide II) | Bend | 1640 - 1590 | Strong |

| C-N | Stretch | 1400 - 1000 | Medium |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+• | 102.08 | Molecular Ion |

| [M+H]+ | 103.09 | Protonated Molecular Ion |

| [M+Na]+ | 125.07 | Sodium Adduct |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts (0 ppm). ¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz NMR spectrometer.

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample can be placed between two KBr plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

The Evolving Landscape of 3-(Methylamino)propanamide: From Synthetic Intermediate to a Scaffold of Interest in Neurological Research

For Immediate Release

[City, State] – [Date] – 3-(Methylamino)propanamide, a molecule traditionally recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, is beginning to garner attention for its potential, and that of its derivatives, in the broader landscape of neurological research. While direct, in-depth studies on the standalone biological activity of this compound are not yet widely published, its structural motifs are central to compounds demonstrating significant interactions with neurotransmitter systems, positioning it as a scaffold of increasing interest for drug discovery and development professionals.

This technical guide provides an overview of the current understanding of this compound, focusing on its established role in synthesis and the emerging, albeit indirect, evidence of its importance in the development of neurologically active agents.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in both synthesis and potential biological studies.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | Smolecule |

| Molecular Weight | 102.14 g/mol | Smolecule |

| CAS Number | 4874-17-3 | Smolecule |

| Class | Secondary Amide | Smolecule |

Established Role as a Synthetic Intermediate

The primary and most well-documented application of this compound is in medicinal chemistry as a building block for more complex molecules.[1] Its bifunctional nature, possessing both a secondary amine and a primary amide, allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

One of the notable examples of its use is as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1] The structural framework of this compound is incorporated into larger molecules designed to interact with specific biological targets within the central nervous system.

General Synthetic Pathways

The synthesis of this compound can be achieved through several established chemical reactions. The selection of a particular method often depends on the desired scale, purity, and available starting materials.

Emerging Interest in Neuropharmacology

While direct pharmacological data on this compound is limited, the recurring presence of its core structure in neurologically active compounds suggests its potential as a pharmacophore. Derivatives of this compound have been investigated for their effects on neurotransmitter systems, although the precise mechanisms of action are still under investigation.[1] The unique arrangement of its functional groups—a hydrogen bond-donating and -accepting amide group and a basic methylamino group—provides a template for designing molecules with the potential for diverse interactions with biological targets.[1]

The exploration of propanamide-based structures in medicinal chemistry is an active area of research. For instance, various N-alkyl and substituted propanamides have been synthesized and evaluated for a range of biological activities, including as enzyme inhibitors. This broader research context suggests that even simple scaffolds like this compound could serve as starting points for the development of novel therapeutic agents.

Future Directions and Research Opportunities

The current body of literature highlights a clear opportunity for further investigation into the direct biological effects of this compound. Key areas for future research include:

-

In Vitro Biological Screening: A comprehensive screening of this compound against a panel of neurological targets, such as receptors, ion channels, and enzymes, would provide valuable insights into its potential biological activity.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of derivatives could elucidate the key structural features required for activity and selectivity.

-

Computational Modeling: In silico studies, such as molecular docking and pharmacophore modeling, could help to identify potential biological targets and guide the design of new derivatives with enhanced potency and specificity.

Conclusion

This compound currently stands at the intersection of synthetic chemistry and drug discovery. While its primary role has been that of a humble yet crucial building block, the chemical motifs it embodies are increasingly recognized as important for conferring biological activity, particularly in the realm of neurology. As the quest for novel therapeutics for neurological disorders continues, a deeper exploration of the direct biological properties of this compound and its close analogs may yet reveal this unassuming intermediate to be a valuable lead structure in its own right. Further dedicated research is warranted to unlock the full potential of this intriguing molecule.

References

3-(Methylamino)propanamide physical and chemical properties

An In-depth Technical Guide to 3-(Methylamino)propanamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on clarity, data accessibility, and detailed methodologies.

Chemical Identity and Properties

This compound is an organic compound featuring a propanamide backbone with a secondary amine (methylamino group) at the C-3 position.[1] This bifunctional nature, containing both an amide and an amine, makes it a valuable intermediate in various chemical syntheses.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 4874-17-3[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C4H10N2O[1][2] |

| Molecular Weight | 102.14 g/mol [1][2] |

| Canonical SMILES | CNCCC(=O)N[1] |

| InChI Key | FFJLSBFLTYYWII-UHFFFAOYSA-N[1] |

| Synonyms | 3-(Methylamino)propionamide, N |

Physicochemical Properties

| Property | Value / Description |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in polar solvents due to the presence of amine and amide groups capable of hydrogen bonding.[3] |

| Storage | Store in a dry, sealed container at room temperature.[2] |

Chemical Reactivity and Synthesis

The unique structure of this compound, with its primary amide and secondary amine groups, governs its reactivity.[1]

Key Reactions:

-

Hydrolysis: The amide group can undergo hydrolysis to yield 3-(methylamino)propanoic acid and ammonia.[1]

-

Reduction: The amide can be reduced to form the corresponding primary amine, 3-(methylamino)propan-1-amine.[1]

-

Oxidation: The compound can be oxidized to form various derivatives.[1]

Experimental Protocol: Synthesis via Nitrile Hydration

A primary route for synthesizing this compound involves a two-step process starting from acrylonitrile and methylamine. This method leverages a Michael addition followed by enzymatic hydration.

Step 1: Synthesis of 3-(Methylamino)propanenitrile (Michael Addition)

-

Reactants: Methylamine (nucleophile) and acrylonitrile (Michael acceptor) are used as starting materials.[4]

-

Procedure: The nucleophilic methylamine attacks the β-carbon of acrylonitrile. This conjugate addition reaction forms a new C-N bond.

-

Conditions: The reaction is typically carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction.

-

Yield: This reaction generally proceeds with high yield to produce 3-(methylamino)propanenitrile.[4]

Step 2: Hydration of Nitrile to Amide

-

Mechanism: The nitrile group of 3-(methylamino)propanenitrile is hydrated to form the primary amide, this compound.[4]

-

Biocatalysis: This transformation is efficiently carried out using a nitrile hydratase enzyme. This enzymatic pathway is a two-step process where the nitrile is first hydrated to the amide intermediate.[4]

-

Procedure: The 3-(methylamino)propanenitrile substrate is incubated with a whole-cell or purified nitrile hydratase preparation in an aqueous buffer system.

-

Reaction Monitoring & Purification: The reaction progress is monitored using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated from the reaction mixture and purified, typically through extraction and column chromatography.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis workflow for this compound.

Spectral Analysis (Expected)

While specific spectral data for this compound is not widely published, its expected characteristics can be inferred from its functional groups and analysis of similar compounds like propanamide.

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons in different chemical environments: the methyl group (CH₃), the two methylene groups (CH₂), the amine proton (NH), and the amide protons (NH₂).[5] The splitting patterns would be influenced by adjacent protons, following the n+1 rule.[5]

-

¹³C NMR Spectroscopy: The spectrum would display four distinct signals corresponding to the four carbon atoms: the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

N-H Stretching: Twin peaks characteristic of a primary amide (R-CONH₂) are expected in the 3300-3500 cm⁻¹ region.[6] A separate, weaker band for the secondary amine N-H stretch may also be present.

-

C=O Stretching: A strong absorption band for the amide carbonyl group is expected around 1650-1690 cm⁻¹.[6]

-

N-H Bending: An absorption band for the N-H deformation of the amide is expected around 1590-1650 cm⁻¹.[6]

-

Applications and Biological Significance

This compound is primarily of interest in medicinal chemistry and pharmaceutical development.[1]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.[1]

-

Biological Activity: While detailed mechanisms are an area for further investigation, research indicates that the compound possesses biological activity.[1] Its structural features allow for potential interactions with biological systems, and derivatives have been studied for their effects on neurotransmitter systems.[1]

No direct involvement of this compound in specific cellular signaling pathways has been documented in the reviewed literature. However, its role as a precursor for neurologically active compounds suggests that its derivatives may interact with various receptors and enzymes within the central nervous system.

References

- 1. Buy this compound | 4874-17-3 [smolecule.com]

- 2. This compound - CAS:4874-17-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. CAS 50836-82-3: Propanamide, N-methyl-3-(methylamino)- [cymitquimica.com]

- 4. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]

- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. docbrown.info [docbrown.info]

Key suppliers and purchasing options for 3-(Methylamino)propanamide

An In-depth Technical Guide to 3-(Methylamino)propanamide: Key Suppliers and Purchasing Options

Introduction to this compound

This compound (CAS No. 4874-17-3) is an organic compound with the molecular formula C4H10N2O.[1] It consists of a propanamide structure with a methylamino group attached to the third carbon. This compound is classified as a secondary amide and has garnered interest in the scientific community, particularly for its role as a potential pharmaceutical intermediate.[1] Its unique arrangement of an amide and a methylamino group allows for diverse interactions within biological systems, making it a valuable candidate for drug development and research into neurological conditions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its key suppliers, purchasing options, and general synthesis routes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for laboratory handling, experimental design, and analytical characterization.

| Property | Value | Source |

| CAS Number | 4874-17-3 | [1][2] |

| Molecular Formula | C4H10N2O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CNCCC(=O)N | [1] |

| InChI Key | FFJLSBFLTYYWII-UHFFFAOYSA-N | [1] |

| Hazard Information | Causes serious eye irritation | [1] |

Key Suppliers and Purchasing Options

For researchers and developers, sourcing high-purity this compound is a critical first step. The following table summarizes key suppliers offering this compound, with options suitable for both small-scale research and larger development projects. Note that pricing and availability are subject to change and should be verified with the supplier.

| Supplier | Product Name | CAS Number | Available Quantities | Price (USD) | Purity | Notes |

| Matrix Scientific | This compound hydrochloride | 4874-17-3 | 500 mg, 1 g | $199.00 (500mg), $306.00 (1g) | Not specified | Offers bulk quotations and custom synthesis.[3] |

| Sunway Pharm Ltd | This compound | 4874-17-3 | 1 g, 5 g | $502.00 (1g), $1503.00 (5g) | 97% | Bulk inquiry is available.[2] |

| Smolecule | This compound | 4874-17-3 | Catalog Item | Inquire for price | Not specified | Serves as an intermediate in pharmaceutical synthesis.[1] |

General Synthesis Methodologies

While detailed experimental protocols are proprietary to manufacturers, the synthesis of this compound can generally be achieved through several established chemical reactions.[1] Understanding these pathways can be valuable for researchers considering custom synthesis or derivatization.

Key Synthesis Reactions:

-

Direct Amidation: This method involves the reaction of propanoic acid with methylamine under controlled conditions to directly form the amide bond.

-

Reductive Amination: This two-step process typically involves reacting an appropriate aldehyde or ketone with methylamine to form an imine, which is then reduced to the target amine.

-

Hydrolysis: The compound can undergo hydrolysis to yield its corresponding carboxylic acid and amine.[1]

-

Reduction: this compound can be reduced to produce primary amines or alcohols, depending on the reducing agent used.[1]

The following diagram illustrates a generalized workflow for both direct amidation and reductive amination.

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for research and development follows a structured workflow. This ensures proper evaluation, compliance, and safe handling from supplier selection to laboratory use.

References

Methodological & Application

Synthesis of 3-(Methylamino)propanamide: An Application Note and Protocol

Application Note

Introduction

3-(Methylamino)propanamide is a small, functionalized amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a secondary amine and a primary amide, makes it a valuable building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. This document provides a detailed, step-by-step protocol for the synthesis of this compound via a Michael addition reaction between methylamine and acrylamide. The straightforward nature of this reaction makes it accessible for a broad range of researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic Michael addition of methylamine to the electrophilic β-carbon of acrylamide. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbon-carbon double bond of acrylamide, which is activated by the electron-withdrawing amide group. This reaction is typically conducted in a polar protic solvent, such as methanol or water, to facilitate the proton transfer steps. The reaction is known to be reversible, particularly at elevated temperatures.[1][2]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Acrylamide (CH₂=CHCONH₂)

-

Methylamine solution (e.g., 40% in water or 2M in methanol)

-

Methanol (CH₃OH), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-